molecular formula C22H30N2O3S B2454494 4-methoxy-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955777-51-2

4-methoxy-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2454494
CAS No.: 955777-51-2
M. Wt: 402.55
InChI Key: CUZKSEAQPNFCOX-UHFFFAOYSA-N
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Description

The description of an organic compound usually involves its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .


Synthesis Analysis

The synthesis of an organic compound can involve various chemical reactions, and the specifics would depend on the structure of the compound. Common methods include functional group transformations, condensation reactions, and cyclization reactions .


Molecular Structure Analysis

The molecular structure of an organic compound can be analyzed using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactivity of an organic compound is largely determined by its functional groups. The compound can undergo various types of reactions such as substitution, addition, elimination, and rearrangement reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Molecular Structure and Interaction Studies

  • A study on a structurally related compound, gliquidone, demonstrated intramolecular and intermolecular hydrogen bonding, contributing to our understanding of the molecular configurations and interactions of such compounds (Gelbrich, Haddow, & Griesser, 2011).

Photodynamic Therapy Applications

  • Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups highlighted their potential in photodynamic therapy for cancer treatment, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Cognitive Enhancement and Receptor Interaction

  • SB-399885, a compound with a similar structural motif, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties, indicating the relevance of these compounds in neuropharmacology (Hirst et al., 2006).

Fluorescent Probes for Metal Ions

  • The synthesis and spectroscopic study of analogues related to Zinquin ester, which include benzenesulfonamide groups, showed these compounds could form fluorescent complexes with Zn(II), suggesting their application as specific fluorescent probes for zinc ions (Kimber et al., 2003).

β3 Adrenergic Receptor Agonists

  • Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety were explored as potent, selective human β3 adrenergic receptor agonists, indicating potential applications in treating metabolic disorders (Parmee et al., 2000).

Antimicrobial and Antitubercular Activity

  • Quinoline-based compounds, including those with benzenesulfonamide groups, have been synthesized and evaluated for their antimicrobial and antitubercular activities, highlighting their potential in addressing infectious diseases (IOSR Journals, Vora, & Vora, 2012).

Mechanism of Action

The mechanism of action is typically discussed in the context of bioactive organic compounds. It involves the compound’s interactions with biological targets, such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with an organic compound depend on its reactivity and toxicity. Material safety data sheets (MSDS) provide information on handling, storage, and disposal .

Future Directions

The future directions in the study of an organic compound could involve exploring its potential applications, improving its synthesis, or investigating its mechanism of action .

Properties

IUPAC Name

4-methoxy-3-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-4-13-24-14-5-6-19-16-18(7-9-21(19)24)11-12-23-28(25,26)20-8-10-22(27-3)17(2)15-20/h7-10,15-16,23H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZKSEAQPNFCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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